molecular formula C6H8N2O2S B8771268 6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one CAS No. 6945-56-8

6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Cat. No. B8771268
CAS RN: 6945-56-8
M. Wt: 172.21 g/mol
InChI Key: GSRVGERUVCNBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6945-56-8

Product Name

6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

6-hydroxy-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C6H8N2O2S/c1-8-5(10)3-4(9)7-6(8)11-2/h3,9H,1-2H3

InChI Key

GSRVGERUVCNBSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 45 g (0.5 mol) of N-methylthiourea, 54 g (1 mol) of sodium methylate, 200 ml of methanol and 80 g (0.5 mol) of malonic acid diethyl ester was boiled for 3 hours under reflux. 71 g (0.5 mol) of methyl iodide were then added dropwise at about 50° C. and the mixture was stirred for a further 0.5 hour at 50° C. The salt which crystallized out was filtered off and was then dissolved in 400 ml of water. The solution was neutralized by adding glacial acetic acid, the precipitate was then filtered off, and 80 g (93% of theory) of 1,6-dihydro-4-hydroxy-1-methyl-2-methylthio-6-oxo-pyrimidine were thus obtained in the form of a colorless powder of melting point 198° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 250 ml of methanol was dissolved 13.1 g of metal sodium. To the resulting methanol solution were added 25 g (0.28 mol) of N-methylthiourea and 38.5 g (0.29 mol) of dimethyl malonate, and the mixture was reacted under reflux for 3 hours. Thereafter, to the solution was added dropwise 41.3 g (0.29 mol) of methyl iodide at 10° C. or lower, and the mixture was reacted at room temperature overnight. After completion of the reaction, methanol was removed under reduced pressure, and then the residue was dissolved in water. The resulting aqueous solution was made acidic with hydrochloric acid, and crystals precipitated were filtered, washed with water and dried to obtain 42.4 g (yield: 89%) of 6-hydroxy-3-methyl-2-methylthio-4(3H)-pyrimidinone.
Quantity
41.3 g
Type
reactant
Reaction Step One
[Compound]
Name
metal
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
38.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.